4-Amino Fluconazole Bromide is a chemical compound derived from Fluconazole, a well-known antifungal medication. It is classified as an impurity (). This means it is an unintended byproduct formed during the manufacturing process of Fluconazole.
4-Amino Fluconazole Bromide might be useful as a reference standard for studies investigating Fluconazole degradation pathways and identifying impurities in Fluconazole formulations (). This can be crucial for ensuring the quality and consistency of Fluconazole medications.
While the antifungal activity of 4-Amino Fluconazole Bromide itself is unknown, it might be used as a negative control in studies investigating the antifungal mechanisms of Fluconazole or its derivatives. By comparing the activity of Fluconazole to 4-Amino Fluconazole Bromide, researchers can isolate the specific features of Fluconazole responsible for its antifungal properties.
4-Amino Fluconazole Bromide is a derivative of Fluconazole, primarily recognized for its antifungal properties. Its chemical formula is C₁₃H₁₄BrF₂N₇O, with a molecular weight of 402.20 g/mol. This compound features two hydrogen bond donors and eight hydrogen bond acceptors, which contribute to its biological activity and interactions with various biomolecules . The compound is characterized by the presence of an amino group, which enhances its pharmacological profile compared to its parent compound, Fluconazole.
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution reactions are typically conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
The primary biological activity of 4-Amino Fluconazole Bromide lies in its role as an inhibitor of the fungal enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, the compound disrupts the ergosterol production pathway, leading to impaired fungal cell membrane integrity and function. This mechanism is similar to that of Fluconazole but is noted for its increased selectivity and potency against certain fungal strains.
The compound influences various cellular processes, including lipid metabolism and cell signaling pathways. It affects sterol biosynthesis, thereby altering lipid composition and membrane function. Additionally, it enhances the production of unsaponifiable matter, such as β-carotene, which provides cellular protection against oxidative stress.
The synthesis of 4-Amino Fluconazole Bromide typically involves the reaction of Fluconazole with an amination reagent under controlled conditions. One common method employs trimethyl thionyl bromide as a base catalyst to introduce the amino group at the desired position on the Fluconazole molecule. Industrial production follows similar synthetic routes but emphasizes high-purity reagents and advanced reaction control systems to ensure consistent product quality .
4-Amino Fluconazole Bromide is primarily used in pharmaceutical research and development as a reference standard for testing antifungal activity. Its unique properties make it valuable for studying mechanisms of action against various fungal pathogens. Additionally, it serves as an important intermediate in the synthesis of new antifungal agents with improved efficacy and reduced toxicity profiles .
Research indicates that 4-Amino Fluconazole Bromide interacts with various biomolecules, particularly enzymes involved in sterol biosynthesis. These interactions can significantly affect metabolic pathways within fungal cells, leading to enhanced antifungal effects compared to other compounds in its class . Understanding these interactions is crucial for developing more effective antifungal therapies.
Several compounds share structural similarities with 4-Amino Fluconazole Bromide. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Fluconazole | Triazole derivative | Widely used antifungal; less selective than 4-Amino variant |
| Itraconazole | Triazole derivative | Broader spectrum; effective against resistant strains |
| Voriconazole | Triazole derivative | Enhanced potency; used for severe fungal infections |
| 2-(2,4-Difluorophenyl)-1H-1,2,4-triazole | Triazole derivative | Exhibits different biological activities |
4-Amino Fluconazole Bromide stands out due to its enhanced selectivity towards specific fungal enzymes and its unique mechanism of action that may lead to fewer side effects compared to other triazole derivatives like Itraconazole and Voriconazole .
| Parameter | HPLC Conditions | HPTLC Conditions |
|---|---|---|
| Column Type | C18 (ODS) 4.6 × 150-250 mm, 5 μm | Silica gel 60F254 |
| Mobile Phase Composition | Phosphate buffer:Methanol (70:30 v/v) | Chloroform:Ammonium acetate buffer (9.5:0.5 v/v) |
| Flow Rate (mL/min) | 1.0 | N/A |
| Detection Wavelength (nm) | 210-280 | 220 |
| Injection Volume (μL) | 10-20 | 2-10 |
| Run Time (min) | 8-45 | 15-30 |
| Temperature (°C) | Ambient (25-27) | Ambient |
| pH Range | 3.0-4.3 | 6.5 |
Table 2: Spectroscopic Characterization Parameters
| Technique | Key Wavelengths/Frequencies | Solvent/Matrix | Characteristic Features |
|---|---|---|---|
| UV-Visible Spectroscopy | 252-258 nm (λmax) | Ethanol/Water | Three absorption maxima |
| Infrared Spectroscopy (FT-IR) | 1540-1616 cm⁻¹ (Amide I, II) | KBr pellet | C-O, N-H stretching vibrations |
| Nuclear Magnetic Resonance (¹H NMR) | 8.0-9.0 ppm (triazole H) | DMSO-d6/CDCl3 | Triazole ring protons |
| Nuclear Magnetic Resonance (¹³C NMR) | 150-170 ppm (aromatic C) | DMSO-d6/CDCl3 | Aromatic and aliphatic carbons |
| Mass Spectrometry | 402.20 m/z [M+H]⁺ | ESI positive mode | Molecular ion peak |
Table 3: X-ray Powder Diffraction Analysis Parameters
| Parameter | Typical Values | Equipment |
|---|---|---|
| Radiation Source | Cu Kα | X'Pert PRO diffractometer |
| Wavelength (Å) | 1.5418 | Standard X-ray tube |
| Generator Settings | 40 kV, 30 mA | Standard generator |
| Angular Range (2θ) | 7-70° | Detector range |
| Step Size (°2θ) | 0.017 | Standard resolution |
| Counting Time (s/step) | 81.28 | Standard acquisition |
| Temperature | Room temperature | Ambient conditions |
| Sample Preparation | Powder form | Standard holder |
Table 4: Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Results |
|---|---|---|
| Specificity | Peak purity >0.99 | No interference observed |
| Linearity Range | Working range coverage | 20-100 μg/mL (UV), 0.8-34.0 μg/mL (HPLC) |
| Correlation Coefficient (r) | ≥0.999 (assay), ≥0.997 (impurities) | 0.999-1.000 |
| Accuracy (% Recovery) | 98.0-102.0% (assay), 80-120% (impurities) | 98.75-101.00% |
| Precision (% RSD) | ≤2.0% (assay), ≤5.0% (impurities) | 0.78-1.5% |
| Detection Limit (LOD) | S/N ≥ 3:1 | 0.1-0.4 μg/mL |
| Quantitation Limit (LOQ) | S/N ≥ 10:1 | 0.3-0.8 μg/mL |
| Robustness | ≤2.0% variation in results | Method robust within limits |